molecular formula C8H6N2 B1195905 Cinnoline CAS No. 253-66-7

Cinnoline

Cat. No. B1195905
CAS RN: 253-66-7
M. Wt: 130.15 g/mol
InChI Key: WCZVZNOTHYJIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cinnoline derivatives has evolved significantly over time, with various strategies developed for their preparation. A notable method involves a domino reaction for the selective synthesis of tetracyclic cinnolino[5,4,3-cde]cinnolines, which uses steric control to influence the reaction outcome (Jiang et al., 2009). Additionally, substrate-directed C-H activation has been utilized for the synthesis of benzo[c]cinnolines through sequential C-C and C-N bond formation (Reddy et al., 2015), while Rh(III)-catalyzed redox-neutral annulation offers one-step access to cinnolines from azo and diazo compounds (Sun et al., 2016).

Molecular Structure Analysis

The molecular structure of cinnoline derivatives is crucial for their chemical reactivity and biological activity. Cinnoline's bicyclic structure provides a rigid framework that can be further functionalized to achieve desired pharmacological effects. The structural analysis and modifications of cinnoline are driven by the need to enhance its interaction with biological targets, optimizing pharmacodynamic and pharmacokinetic properties (Szumilak & Stańczak, 2019).

Chemical Reactions and Properties

Cinnoline and its derivatives participate in various chemical reactions, highlighting their versatility in organic synthesis. For instance, tert-Butyl nitrite (TBN) has been used as a nitrogen atom source for synthesizing substituted cinnolines, demonstrating a green method for their preparation (Pang et al., 2017). Such reactions are essential for developing novel cinnoline-based compounds with potential pharmaceutical applications.

Physical Properties Analysis

The physical properties of cinnoline, such as its solubility, melting point, and crystal structure, are influenced by its molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its use in medicinal chemistry. For example, the crystal structure and spectroscopic properties of a novel tricyclic cinnoline derivative have been investigated, providing insights into its interactions and stability (Yuehua et al., 2017).

Chemical Properties Analysis

The chemical properties of cinnoline, such as reactivity and stability, play a significant role in its applications. The thermal and solvent effects on the triplet formation in cinnoline have been studied, revealing the impact of environmental factors on its photophysical properties (Etinski et al., 2014). Understanding these properties is essential for the design and development of cinnoline-based drugs and materials.

Scientific Research Applications

  • Synthesis and Biological Activities : Cinnoline derivatives are recognized for their extensive biological activities such as anticancer, antibacterial, antiviral, anti-inflammatory, and sedative activities. They also exhibit good electron-accepting ability, making them valuable in new material and drug research and development (Su & Hou, 2019).

  • Pharmacological Properties : Cinnoline is a critical bicyclic heterocycle used as a structural subunit in many compounds with pharmaceutical properties. Its derivatives show a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities. Some cinnoline derivatives are under clinical trials (Szumilak & Stańczak, 2019).

  • Continued Interest in Derivatives : The study of cinnoline derivatives continues due to their interesting bioactivity. Attention is paid to the synthesis of heterocyclic compounds bearing a cinnoline moiety, mainly because of their broad spectrum of pharmacological activities (Lewgowd & Stańczak, 2007).

  • Wide Range of Pharmacological Actions : Cinnoline is known for its wide range of pharmacological actions such as antibacterial, antifungal, anti-inflammatory, anti-tuberculosis, antiepileptic, antidepressant, antitumor, antihypertensive, and antianxiety activities (Sony, George, & Joseph, 2018).

  • Potential as PI3K Inhibitors : Cinnoline derivatives have been developed as PI3K inhibitors, showing nanomolar inhibitory activities against PI3Ks and significant antiproliferative activity in human tumor cell lines (Tian et al., 2021).

  • Anti-Inflammatory Activity : Some cinnoline derivatives exhibit significant anti-inflammatory activity, comparable to standard drugs like phenylbutazone (Mishra et al., 2016).

  • Anticancer Activity via Apoptosis Induction : Novel anti-cancer agents have been synthesized from cinnoline, showing potential in inducing apoptosis in cancer cells (Nazmy et al., 2020).

  • Synthetic Advances in Benzodiazines : Cinnolines, being a part of the benzodiazines family, play a significant role in pharmaceutical and agrochemical industries due to their broad biological properties (Mathew et al., 2017).

properties

IUPAC Name

cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-6-9-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZVZNOTHYJIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179943
Record name Cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnoline

CAS RN

253-66-7
Record name Cinnoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CINNOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinnoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5KD6I506O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

As shown in Scheme 7, halogenated azaarenes 23, exemplified by 4-chloro-7-trifluoromethylquinoline or cinnoline, are treated with H2SO4 (70-95%) at 180-220° C. for about 16 to 48 hours in a sealed reaction vessel. The solution is cooled, poured into water and neutralized with base to pH ˜3-4. The product is dissolved in aqueous base and precipitated by acidification to yield 7-carboxy-4-chloroquinoline or cinnoline. This material is converted to the alkyl ester, such as methyl (24) or ethyl, by standard methods. 7-Alkyloxycarbonyl-4-chloroquinoline or cinnoline is dissolved in an anhydrous, aprotic solvent (THF or ether). The solution is cooled (−60 to −95° C.) and treated with a reducing agent such as lithium aluminum hydride. The solution is warmed (to approximately −40 to −50° C.) for about 15 to 30 minutes and quenched with a solvent such as ethyl acetate. Standard workup gives the product 7-hydroxymethyl-4-chloroquinoline, or cinnoline (25). Material 25 is treated with 45-50% HBr and heated to about 100-140° C. for about 45 to 90 minutes. After cooling and standard workup, 7-bromomethyl-4-chloroquinoline (or cinnoline) 26 is obtained. Alkylation as described before provides 4-chloroquinoline (or cinnoline) 27 followed by deprotection under the usual acidic conditions gives 4-chloroquinoline (or cinnoline) 28.
[Compound]
Name
azaarenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

quinazoline; quinoxaline; phthalazine; or naphthyridine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnoline
Reactant of Route 2
Cinnoline
Reactant of Route 3
Cinnoline
Reactant of Route 4
Cinnoline
Reactant of Route 5
Cinnoline
Reactant of Route 6
Cinnoline

Citations

For This Compound
5,700
Citations
W Lewgowd, A Stanczak - Archiv der Pharmazie: An …, 2007 - Wiley Online Library
… cinnoline belongs to a family of fairly well known heterocycles, the interest in the study of its derivatives continues. Cinnoline … heterocyclic compounds bearing a cinnoline moiety, mainly …
Number of citations: 102 onlinelibrary.wiley.com
M Szumilak, A Stanczak - Molecules, 2019 - mdpi.com
The cinnoline nucleus is a very important bicyclic heterocycle that is used as the structural subunit of many compounds with interesting pharmaceutical properties. Cinnoline … of cinnoline …
Number of citations: 36 www.mdpi.com
RK Tonk, S Bawa, D Kumar - Mini Reviews in Medicinal …, 2020 - ingentaconnect.com
… cinnoline, herein, we have cited some basic methods of formation of cinnoline ring, patents granted on cinnoline … potential on the basis of reported documents on cinnoline derivatives. …
Number of citations: 7 www.ingentaconnect.com
X Jiménez-Aberásturi, F Palacios… - The Journal of Organic …, 2022 - ACS Publications
We disclose the first accomplishment of the azo-Povarov reaction involving Sc(OTf) 3 -catalyzed [4 + 2] annulations of N-carbonyl aryldiazenes with cyclopentadiene in chloroform, in …
Number of citations: 3 pubs.acs.org
NA Danilkina, EV Andrievskaya, AV Vasileva… - Molecules, 2021 - mdpi.com
… )cinnoline to the corresponding fluorescent cinnoline-4-amine was developed. We found that the fluorescence of 6-(4-cyanophenyl)cinnoline… fluorogenic properties of cinnoline-4-amine …
Number of citations: 4 www.mdpi.com
RN CASTLE, M ONDA - The Journal of Organic Chemistry, 1961 - ACS Publications
… The ease of reduction of the cinnoline ring with lithium aluminum hydride and lithium tri-f-butoxyaluminoliydride has been studied. The first approach to the synthesis of 4-cinnoline…
Number of citations: 17 pubs.acs.org
Z Yang, Y Zhou, H Li, J Lei, P Bing… - Asian Journal of …, 2022 - Wiley Online Library
A rhodium(III)‐catalysed cascade C−H bond activation/intramolecular cyclization of pyrazolidiones with iodonium ylide has been described, leading to the formation of various pyrazolo[1…
Number of citations: 10 onlinelibrary.wiley.com
A Gomtsyan, EK Bayburt, RG Schmidt… - Journal of medicinal …, 2005 - ACS Publications
Novel transient receptor potential vanilloid 1 (TRPV1) receptor antagonists with various bicyclic heteroaromatic pharmacophores were synthesized, and their in vitro activity in blocking …
Number of citations: 225 pubs.acs.org
KU Sadek, RA Mekheimer… - Mini-Reviews in …, 2019 - ingentaconnect.com
… Since the first synthesis of cinnoline by Richter (1883) numerous … of cinnoline derivatives. This review aims to focus on the recent synthetic routes used for the synthesis of cinnoline …
Number of citations: 7 www.ingentaconnect.com
AW Garofalo, M Adler, DL Aubele, S Bowers… - Bioorganic & medicinal …, 2013 - Elsevier
… Herein we report the discovery of a series of cinnoline-3-carboxamides that are potent against both wild-type and mutant LRRK2 kinase activity in biochemical assays. These …
Number of citations: 37 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.